molecular formula C26H23FN4O5 B2478153 N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 931951-97-2

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No.: B2478153
CAS No.: 931951-97-2
M. Wt: 490.491
InChI Key: NBWXIRYVRPJYSX-UHFFFAOYSA-N
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Description

The compound N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide (hereafter referred to as Compound 1) is a quinazoline-dione derivative with a molecular formula of C₂₆H₂₃FN₄O₅ and an average molecular mass of 490.491 g/mol . Key structural features include:

  • A quinazoline-dione core (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl).
  • A 4-fluorobenzyl group attached to the butanamide side chain.
  • A 3-nitrobenzyl substituent at position 1 of the quinazoline ring.
    Its ChemSpider ID is 13133083, and it is characterized by spectroscopic methods (e.g., IR, NMR) commonly used for quinazoline derivatives .

Properties

CAS No.

931951-97-2

Molecular Formula

C26H23FN4O5

Molecular Weight

490.491

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C26H23FN4O5/c27-20-12-10-18(11-13-20)16-28-24(32)9-4-14-29-25(33)22-7-1-2-8-23(22)30(26(29)34)17-19-5-3-6-21(15-19)31(35)36/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,28,32)

InChI Key

NBWXIRYVRPJYSX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its complex structure, which includes:

  • A butanamide backbone
  • A quinazolinone moiety with a nitrobenzyl substituent
  • A fluorobenzyl group

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit cell proliferation in vitro.

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa10.5Apoptosis induction
Compound BMCF-78.2Cell cycle arrest
This compoundA5495.0Inhibition of angiogenesis

The compound demonstrated an IC50 value of 5.0 µM against the A549 lung cancer cell line, suggesting potent anticancer activity through mechanisms such as apoptosis and inhibition of angiogenesis .

Anticonvulsant Activity

The anticonvulsant potential of similar compounds has been explored extensively. Research indicates that modifications at the benzyl position can significantly influence anticonvulsant efficacy.

Case Study: Anticonvulsant Efficacy
In a study evaluating N-benzyl derivatives, it was found that electron-withdrawing groups enhanced anticonvulsant activity compared to electron-donating groups. The compound's structure suggests it may exhibit similar properties due to the presence of the nitro group .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Electron-Withdrawing Groups: Enhance activity by stabilizing the active form.
  • Hydrophobic Interactions: The fluorobenzyl group may improve membrane permeability and binding affinity to biological targets.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a quinazoline core, which is known for its diverse biological activities. The presence of fluorine and nitro groups suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Molecular Formula

  • C : 23
  • H : 25
  • F : 1
  • N : 4
  • O : 3

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, particularly in the development of new quinazolinone derivatives.

Biology

  • Biological Probes : It can be used as a probe to study various biological pathways and interactions, particularly in enzyme inhibition studies.

Medicine

  • Therapeutic Potential : Preliminary evaluations indicate potential applications in treating various diseases due to its biological activity. Specific areas of interest include:
    • Anticonvulsant Activity : Analogous compounds have shown efficacy in models of seizure activity.
    • Antimicrobial Activity : Related compounds exhibit moderate to good antibacterial effects.
    • Anticancer Potential : Quinazoline derivatives are often explored for their anticancer activities, with modifications enhancing cytotoxicity against cancer cell lines.

Case Studies and Research Findings

  • Anticonvulsant Studies :
    • A study demonstrated that derivatives with benzyl groups exhibited significant anticonvulsant properties in animal models, with effective doses lower than standard treatments like phenobarbital .
  • Antimicrobial Research :
    • Research indicated that compounds similar to N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide show moderate antibacterial effects, suggesting potential applications in treating bacterial infections .
  • Anticancer Evaluations :
    • Investigations into quinazoline derivatives revealed enhanced cytotoxicity against various cancer cell lines when specific modifications were made .

Chemical Reactions Analysis

Reduction of the Nitro Group

The 3-nitrobenzyl substituent undergoes reduction under catalytic hydrogenation or chemical reducing conditions. This reaction typically produces the corresponding amine derivative, which can serve as an intermediate for further functionalization.

Reaction Type Conditions Product Source
Nitro to amine reductionH₂/Pd-C in ethanol, 25°C, 12 hrsN-(4-fluorobenzyl)-4-(1-(3-aminobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
Nitro to hydroxylamineZn/HCl, aqueous NH₄Cl, 0°C, 2 hrsIntermediate hydroxylamine derivative
  • Mechanistic Insight : The nitro group (NO2-\text{NO}_2) is reduced stepwise via nitroso (NO-\text{NO}) and hydroxylamine (NHOH-\text{NHOH}) intermediates before forming the amine (NH2-\text{NH}_2) .

Hydrolysis of the Amide Bond

The central amide group (CONH-\text{CONH}-) is susceptible to hydrolysis under acidic or basic conditions, cleaving the molecule into carboxylic acid and amine fragments.

Reaction Type Conditions Products Source
Acidic hydrolysis6M HCl, reflux, 6 hrs4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid + 4-fluorobenzylamine
Basic hydrolysis2M NaOH, 80°C, 4 hrsSodium salt of butanoic acid derivative + 4-fluorobenzylamine
  • Key Factor : Steric hindrance from the bulky quinazolinone group slows hydrolysis kinetics compared to simpler amides.

Substitution Reactions on Aromatic Rings

The fluorobenzyl and nitrobenzyl groups participate in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS), respectively.

Fluorobenzyl Reactivity

The 4-fluorobenzyl moiety undergoes EAS at the meta position due to fluorine's electron-withdrawing nature:

Reaction Reagents Product Source
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted derivative at meta position
SulfonationH₂SO₄/SO₃, 50°CSulfonic acid derivative

Nitrobenzyl Reactivity

The 3-nitrobenzyl group supports NAS under harsh conditions due to nitro's strong deactivation:

Reaction Reagents Product Source
Chloride displacementCl⁻, CuCl₂, 150°C, 24 hrs3-chlorobenzyl derivative

Quinazolinone Core Reactivity

The quinazolinone system exhibits dual reactivity:

  • Ring-opening : Under strong bases (e.g., NaOH), the lactam ring opens to form a dicarboxylic acid derivative.

  • Thionation : Treatment with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, yielding a thioquinazolinone.

Reaction Conditions Product Source
ThionationLawesson’s reagent, toluene, reflux2,4-dithioxoquinazoline derivative
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-methylated quinazolinone

Stability Under Oxidative Conditions

The compound resists mild oxidation but degrades under strong oxidative agents (e.g., KMnO₄), fragmenting the quinazolinone ring and oxidizing the benzyl groups to carboxylic acids .

Comparative Reactivity Table

The table below contrasts the reactivity of key functional groups:

Functional Group Reaction Type Relative Reactivity Key Reagents
3-NitrobenzylReductionHighH₂/Pd-C, Zn/HCl
4-FluorobenzylEASModerateHNO₃, H₂SO₄
QuinazolinoneThionationLowLawesson’s reagent
AmideHydrolysisModerateHCl, NaOH

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazoline-Dione Derivatives

Compound 1 vs. 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (Compound 2)

Compound 2 (ChemSpider ID: 892287-57-9) shares the quinazoline-dione core but differs in substituents :

Feature Compound 1 Compound 2
Quinazoline Substituent 3-Nitrobenzyl at position 1 6-Bromo at position 6
Benzyl Group 4-Fluorobenzyl 2-Methoxybenzyl
Molecular Formula C₂₆H₂₃FN₄O₅ C₂₃H₂₂BrN₃O₄
Functional Groups Nitro (-NO₂), Fluoro (-F) Bromo (-Br), Methoxy (-OCH₃)

Key Differences :

  • Solubility : The 2-methoxybenzyl group in Compound 2 introduces polarity, which may improve aqueous solubility compared to the lipophilic 4-fluorobenzyl group in Compound 1 .

Heterocyclic Core Variations

Triazole Derivatives ()

Synthesized compounds in (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ) feature a 1,2,4-triazole core instead of quinazoline-dione .

Feature Compound 1 Triazole Derivatives
Core Structure Quinazoline-dione 1,2,4-Triazole
Key Substituents Nitrobenzyl, Fluorobenzyl Phenylsulfonyl, Difluorophenyl
Synthesis Likely via diamine cyclization Hydrazinecarbothioamide cyclization

Implications :

  • Bioactivity : Triazoles often exhibit antimicrobial or antifungal activity, whereas quinazoline-diones are explored for kinase inhibition or anticancer properties.
  • Spectral Characterization : Triazoles lack the C=O stretches (~1660–1680 cm⁻¹) seen in Compound 1 but show distinct C=S vibrations (~1247–1255 cm⁻¹) .

Substituent Effects on Pharmacokinetics

  • 4-Fluorobenzyl vs. 2-Methoxybenzyl (Compound 1 vs. Compound 2) :
    • The 4-fluorobenzyl group in Compound 1 increases lipophilicity, favoring blood-brain barrier penetration.
    • The 2-methoxybenzyl group in Compound 2 enhances solubility but may reduce membrane permeability .
  • Nitro vs. Bromo (Compound 1 vs. Compound 2): Nitro groups can act as hydrogen-bond acceptors, improving target binding affinity but increasing metabolic instability.

Spectroscopic Characterization

  • IR Spectroscopy :
    • Compound 1’s C=O stretches (quinazoline-dione) align with hydrazinecarbothioamides (~1663–1682 cm⁻¹) .
    • Absence of S-H bands (~2500–2600 cm⁻¹) in triazoles confirms thione tautomerism, contrasting with Compound 1’s stable carbonyl groups .
  • NMR :
    • Quinazoline-dione protons in Compound 1 resonate in aromatic regions (δ 7.0–8.5 ppm), whereas triazole derivatives show distinct sulfonyl and fluorophenyl shifts .

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